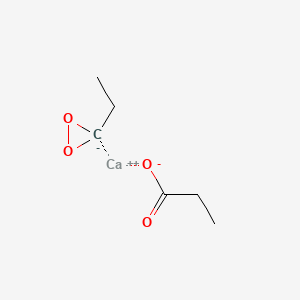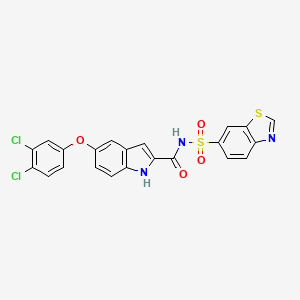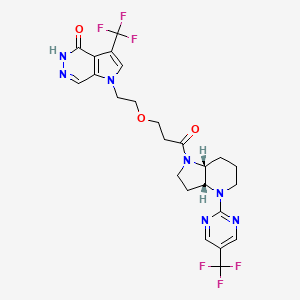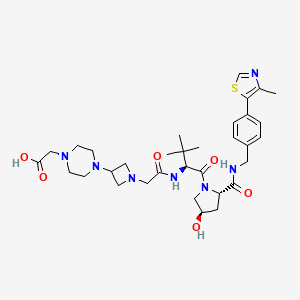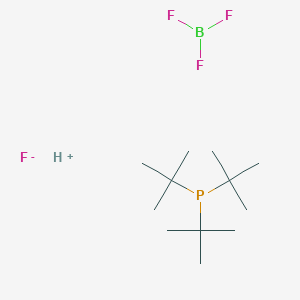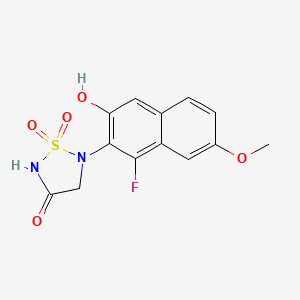
Tegeprotafib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tegeprotafib is a small molecule drug that acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) and tyrosine-protein phosphatase non-receptor type 2 (PTPN2). It has shown potent inhibitory activity with IC50 values of 4.4 nM for PTPN2 and 1-10 nM for PTP1B . This compound is primarily being investigated for its potential therapeutic applications in treating advanced malignant solid neoplasms .
Méthodes De Préparation
The synthetic routes and reaction conditions for Tegeprotafib are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of a thiadiazolidinone core structure . Industrial production methods for this compound are likely to involve standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and efficacy .
Analyse Des Réactions Chimiques
Tegeprotafib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Tegeprotafib has a wide range of scientific research applications, including:
Mécanisme D'action
Tegeprotafib exerts its effects by inhibiting the activity of protein tyrosine phosphatases PTP1B and PTPN2. These enzymes play crucial roles in regulating cellular signaling pathways, including those involved in immune responses and cancer progression . By inhibiting PTP1B and PTPN2, this compound enhances T cell recruitment and activation, leading to improved anti-tumor immunity . The compound also affects tumor cells directly, making them more susceptible to immune-mediated destruction .
Comparaison Avec Des Composés Similaires
Tegeprotafib is unique in its dual inhibitory activity against both PTP1B and PTPN2, which distinguishes it from other similar compounds. Some similar compounds include:
Compound-182: Another small molecule inhibitor of PTP1B and PTPN2, which has shown similar effects in enhancing T cell anti-tumor immunity.
ABBV-CLS-484: A PTP1B/PTPN2 inhibitor currently in clinical trials for solid tumors.
These compounds share similar mechanisms of action but may differ in their potency, selectivity, and therapeutic applications.
Propriétés
Formule moléculaire |
C13H11FN2O5S |
|---|---|
Poids moléculaire |
326.30 g/mol |
Nom IUPAC |
5-(1-fluoro-3-hydroxy-7-methoxynaphthalen-2-yl)-1,1-dioxo-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C13H11FN2O5S/c1-21-8-3-2-7-4-10(17)13(12(14)9(7)5-8)16-6-11(18)15-22(16,19)20/h2-5,17H,6H2,1H3,(H,15,18) |
Clé InChI |
CPLSFGHDGOFDRP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=C(C=C2C=C1)O)N3CC(=O)NS3(=O)=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid](/img/structure/B12383523.png)
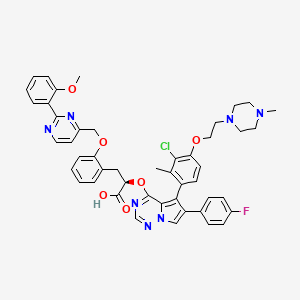
![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)
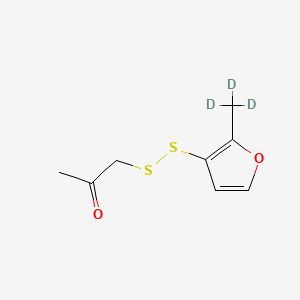

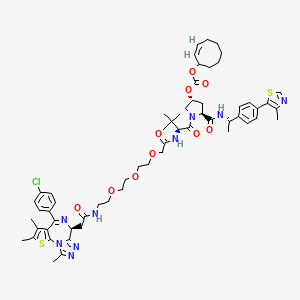

![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12383549.png)
